molecular formula C18H29Cl3NO3P B1668522 Cgp 54626 hydrochloride CAS No. 149184-21-4

Cgp 54626 hydrochloride

Cat. No. B1668522
M. Wt: 444.8 g/mol
InChI Key: ZQCFHOVIXCJPLE-LINSIKMZSA-N
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Description

CGP 54626 hydrochloride is a potent and selective GABA B receptor antagonist . It has an IC50 value of 4 nM . It can be used to investigate the role of GABA B receptors in neurological signaling .


Molecular Structure Analysis

The molecular formula of CGP 54626 hydrochloride is C18H29Cl3NO3P . The molecular weight is 444.76 g/mol . The IUPAC name is cyclohexylmethyl- [(2 S )-3- [ [ (1 S )-1- (3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride .


Physical And Chemical Properties Analysis

The compound is soluble to 50 mM in DMSO and to 10 mM in ethanol with gentle warming . It should be stored at room temperature .

Scientific Research Applications

GABAB Receptor Antagonism

CGP 54626 hydrochloride has been identified as a selective GABAB receptor antagonist. Studies have determined its binding properties and effectiveness in antagonizing GABAB receptors in various experimental setups. In one study, CGP 54626 was used to explore neuroadaptive changes in GABA(B) receptor binding following cocaine-seeking behavior in rats, demonstrating its utility in studying changes in receptor binding in the brain (Frankowska et al., 2008).

Neurochemical and Behavioral Studies

CGP 54626 has been utilized in neurochemical and behavioral studies. For example, it helped in examining the effects of various substances, including gabapentin, on the release of neurotransmitters in rat cortical brain slices. It was found that gabapentin selectively activates presynaptic GABAB heteroreceptors but not GABAB autoreceptors, a discovery facilitated by the use of CGP 54626 (Parker et al., 2004).

Biochemical and Pharmacological Research

In biochemical and pharmacological research, CGP 54626 hydrochloride has been used to explore the binding characteristics of various agents to GABAB receptors. This includes studies focusing on the selectivity and potency of gamma-hydroxybutyric acid (GHB) as a GABAB receptor agonist, where CGP 54626 played a crucial role in the binding experiments (Mathivet et al., 1997).

properties

IUPAC Name

cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28Cl2NO3P.ClH/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14;/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24);1H/t13-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCFHOVIXCJPLE-LINSIKMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2CCCCC2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl3NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164189
Record name Cgp 54626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cgp 54626 hydrochloride

CAS RN

149184-21-4
Record name Phosphinic acid, P-(cyclohexylmethyl)-P-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149184-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cgp 54626
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149184214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cgp 54626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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